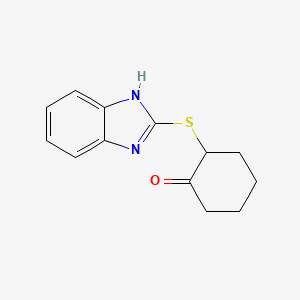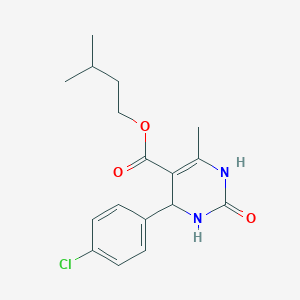![molecular formula C16H15Cl2NOS B4929640 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide, also known as CB-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide exerts its therapeutic effects through its interaction with the endocannabinoid system, specifically the CB2 receptor. The CB2 receptor is primarily found in the immune system and is involved in regulating immune function and inflammation. 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide binds to the CB2 receptor, leading to the activation of various signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have various biochemical and physiological effects. In cancer research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its specificity for the CB2 receptor, which allows for targeted therapeutic effects. Additionally, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide-based therapies for cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide and its potential interactions with other compounds. Finally, research on the pharmacokinetics and pharmacodynamics of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is needed to optimize dosing and administration in clinical settings.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-[(4-chlorobenzyl)thio]ethanamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide.
Applications De Recherche Scientifique
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been extensively studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to inhibit the growth and proliferation of cancer cells, suggesting its potential as a cancer treatment. Inflammation research has also shown that 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has anti-inflammatory properties, which may be beneficial for treating inflammatory diseases such as arthritis. In neurological disorders, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have neuroprotective effects, which may be useful for treating conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-7-5-12(6-8-13)11-21-10-9-19-16(20)14-3-1-2-4-15(14)18/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQFQQZOISUVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)

![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)
![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)